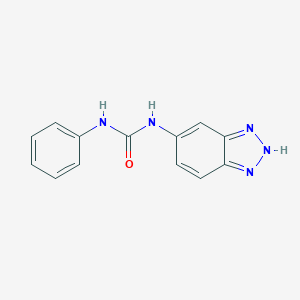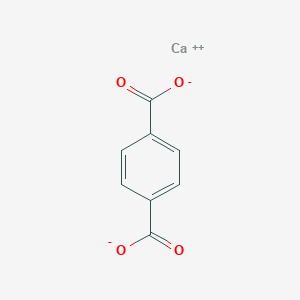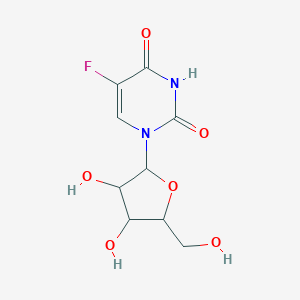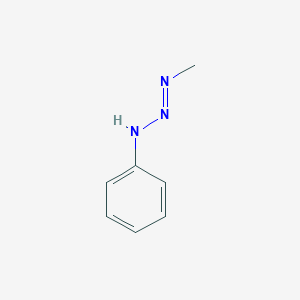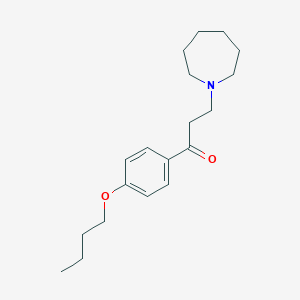
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- is a chemical compound with potential applications in scientific research. It is a ketone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- is not well understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This suggests that it may act by modulating the immune response.
Efectos Bioquímicos Y Fisiológicos
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- has been reported to exhibit anti-inflammatory and analgesic effects in animal models. It has also been reported to reduce fever and edema. These effects suggest that it may be a potential candidate for the development of new drugs for the treatment of pain, inflammation, and fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- in lab experiments is its potential to exhibit anti-inflammatory and analgesic effects. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, its mechanism of action is not well understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- in scientific research. One potential direction is the development of new drugs for the treatment of pain and inflammation. Another potential direction is the investigation of its mechanism of action to better understand how it works. Additionally, more studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- can be synthesized using different methods. One of the most common methods is the reduction of 3-(hexahydro-1H-azepin-1-yl)-4'-butoxyacetophenone using sodium borohydride. This method has been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- has potential applications in scientific research. It has been reported to exhibit anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
Número CAS |
16870-63-6 |
|---|---|
Nombre del producto |
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4'-butoxy- |
Fórmula molecular |
C19H29NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
3-(azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one |
InChI |
InChI=1S/C19H29NO2/c1-2-3-16-22-18-10-8-17(9-11-18)19(21)12-15-20-13-6-4-5-7-14-20/h8-11H,2-7,12-16H2,1H3 |
Clave InChI |
FEMKAXDOHJXFEF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 |
Otros números CAS |
16870-63-6 |
Sinónimos |
1-(4-Butoxyphenyl)-3-(hexahydro-1H-azepin-1-yl)-1-propanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




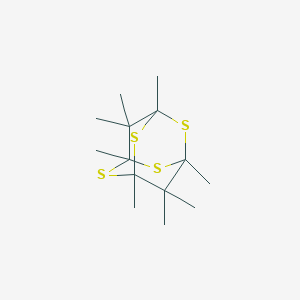
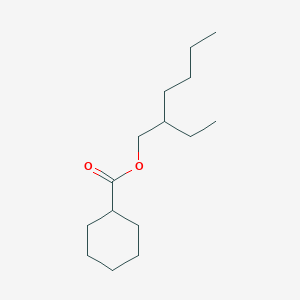
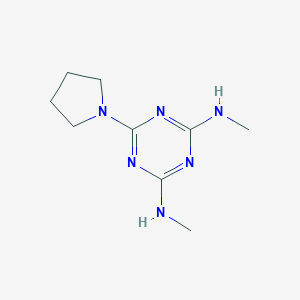
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
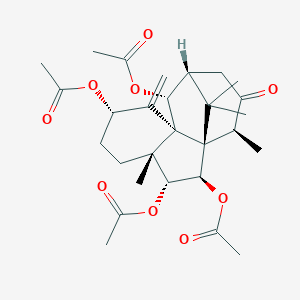
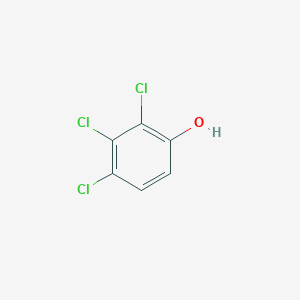
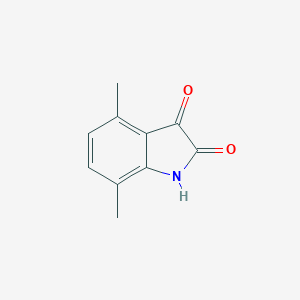
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)
